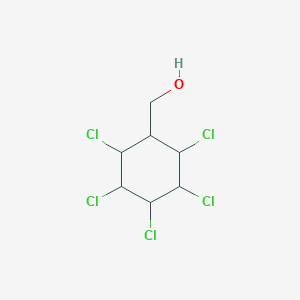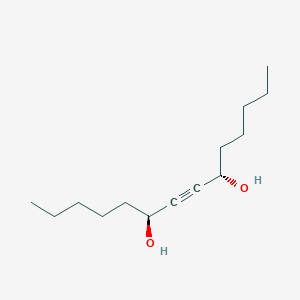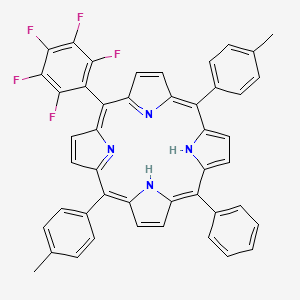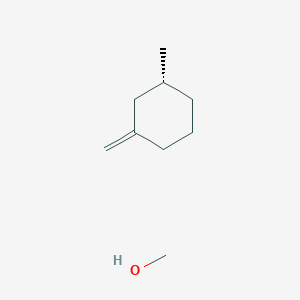
methanol;(1R)-1-methyl-3-methylidenecyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol;(1R)-1-methyl-3-methylidenecyclohexane is a compound that combines the properties of methanol and a cyclohexane derivative. Methanol, also known as wood alcohol, is a simple alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a distinctive odor and is used in various industrial applications. The cyclohexane derivative, (1R)-1-methyl-3-methylidenecyclohexane, is a cyclic hydrocarbon with a unique structure that contributes to the compound’s distinct properties.
準備方法
Synthetic Routes and Reaction Conditions: Methanol can be synthesized through several methods, including the catalytic hydrogenation of carbon monoxide and the steam reforming of natural gas. The cyclohexane derivative can be synthesized through various organic reactions, such as the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under specific conditions.
Industrial Production Methods: Methanol is primarily produced industrially through the steam reforming of natural gas, followed by catalytic hydrogenation of the resulting synthesis gas. The cyclohexane derivative can be produced through the catalytic hydrogenation of suitable precursors, followed by purification processes to obtain the desired compound.
化学反応の分析
Types of Reactions: Methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to formaldehyde and further to formic acid. Reduction reactions can convert methanol to methane. Substitution reactions involve the replacement of the hydroxyl group with other functional groups.
The cyclohexane derivative can undergo similar reactions, including hydrogenation, oxidation, and substitution. The presence of the double bond in the cyclohexane ring allows for additional reactions, such as electrophilic addition and polymerization.
Common Reagents and Conditions: Common reagents for methanol reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The cyclohexane derivative may react with hydrogen gas in the presence of a catalyst for hydrogenation reactions or with halogens for substitution reactions.
Major Products Formed: Oxidation of methanol typically produces formaldehyde and formic acid. Reduction reactions yield methane. Substitution reactions can produce various ethers and esters. The cyclohexane derivative can form hydrogenated products, halogenated compounds, and polymers depending on the reaction conditions.
科学的研究の応用
Methanol is widely used in scientific research for its solvent properties and as a feedstock for the production of chemicals like formaldehyde, acetic acid, and methyl tert-butyl ether. It is also used in fuel cells for hydrogen production and as an alternative fuel source.
The cyclohexane derivative has applications in organic synthesis, particularly in the production of polymers and as a building block for more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
作用機序
Methanol exerts its effects primarily through its metabolism in the liver, where it is converted to formaldehyde and then to formic acid. These metabolites can cause toxicity by inhibiting cellular respiration and causing metabolic acidosis. The cyclohexane derivative’s mechanism of action depends on its specific interactions with biological targets, which may include enzymes and receptors involved in metabolic pathways.
類似化合物との比較
Methanol is similar to other simple alcohols like ethanol and propanol but is more toxic due to its metabolites. The cyclohexane derivative can be compared to other cyclic hydrocarbons like cyclohexane and cyclohexene, but its unique structure with a double bond and a methyl group makes it distinct in its reactivity and applications.
List of Similar Compounds:- Ethanol
- Propanol
- Cyclohexane
- Cyclohexene
- Formaldehyde
- Formic acid
This detailed article provides a comprehensive overview of methanol;(1R)-1-methyl-3-methylidenecyclohexane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
646526-50-3 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
methanol;(1R)-1-methyl-3-methylidenecyclohexane |
InChI |
InChI=1S/C8H14.CH4O/c1-7-4-3-5-8(2)6-7;1-2/h8H,1,3-6H2,2H3;2H,1H3/t8-;/m1./s1 |
InChIキー |
WVCLFCKDWWBJTA-DDWIOCJRSA-N |
異性体SMILES |
C[C@@H]1CCCC(=C)C1.CO |
正規SMILES |
CC1CCCC(=C)C1.CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


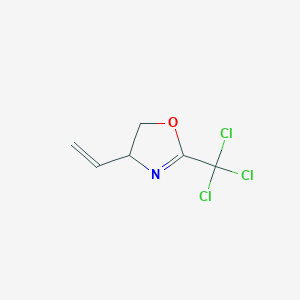
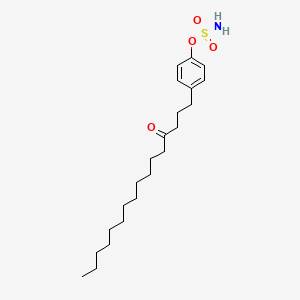
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

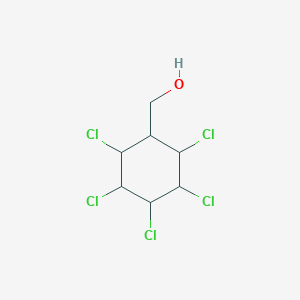
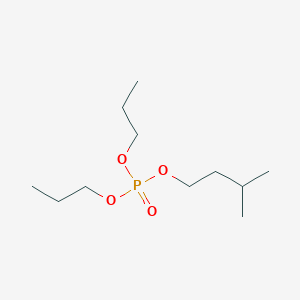
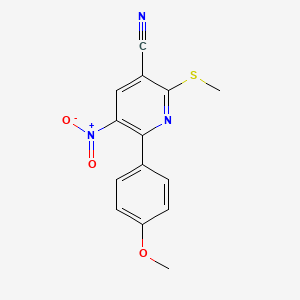
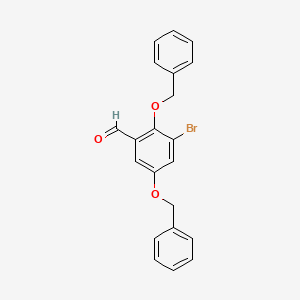
![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)
